4-(Azidoacetyl)morpholine
Description
Structural Significance within Heterocyclic and Azide (B81097) Chemistry
The structure of 4-(Azidoacetyl)morpholine incorporates two key chemical features: a morpholine (B109124) ring and an azide group. The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. wikipedia.org This heterocycle is a common motif in medicinal chemistry. biosynce.comresearchgate.net The presence of the ether oxygen atom withdraws electron density from the nitrogen atom, which influences its chemical properties. wikipedia.org
The azide group (-N₃) is a highly energetic functional group known for its utility in "click chemistry," a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. cymitquimica.com Specifically, the azide can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole rings. This reactivity is a cornerstone of bioconjugation and materials science.
Rationale for Research Focus on the Azidoacetyl Moiety
The azidoacetyl moiety (–N₃CH₂CO–) is a key component that imparts significant reactivity to the molecule. The electron-withdrawing nature of the adjacent acetyl group influences the electronic properties and reactivity of the azide. Research has shown that the reactivity of the azidoacetyl group can be modulated. For instance, intramolecular hydrogen bonding can increase the reactivity of the azide in certain reactions, such as the Staudinger ligation. mdpi.com This tunable reactivity makes the azidoacetyl group a valuable tool for chemists to selectively introduce the azide functionality into various molecular architectures. The synthesis of molecules containing this moiety often involves the reaction of a corresponding chloroacetyl derivative with sodium azide. researchgate.net
Importance of the Morpholine Scaffold in Advanced Chemical Design
The morpholine scaffold is a privileged structure in medicinal chemistry and drug discovery. researchgate.netresearchgate.net Its inclusion in a molecule can confer several advantageous properties. The morpholine ring can enhance a compound's solubility and modulate its pharmacokinetic and pharmacodynamic profiles. biosynce.comnih.gov The presence of both a hydrogen bond acceptor (the oxygen atom) and a weakly basic nitrogen atom allows for a range of interactions with biological targets. nih.govacs.org This can lead to improved potency and selectivity of drug candidates. biosynce.com The flexible chair-like conformation of the morpholine ring also allows it to act as a scaffold, directing the orientation of other functional groups. nih.govacs.org
Overview of Research Domains and Prospective Applications
The unique structural features of this compound position it as a versatile tool in several research areas. Its primary application lies in its use as a building block in organic synthesis. cymitquimica.com The azide group serves as a handle for "click" reactions, enabling the straightforward conjugation of the morpholine-containing fragment to other molecules, such as those with alkyne groups.
This capability is particularly valuable in:
Medicinal Chemistry: For the synthesis of novel drug candidates, where the morpholine moiety can improve drug-like properties. researchgate.netacs.org
Chemical Biology: In the development of chemical probes and for bioconjugation, where the azide allows for the specific labeling of biomolecules. cymitquimica.com
Materials Science: For the creation of new polymers and functional materials through azide-alkyne cycloaddition polymerization.
The combination of the well-established benefits of the morpholine ring in drug design and the versatile reactivity of the azide group makes this compound a compound of significant interest for the development of new functional molecules.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄O₂ | cymitquimica.com |
| Molecular Weight | 170.17 g/mol | cymitquimica.com |
| Appearance | White to light yellow solid | cymitquimica.com |
| SMILES | [N-]=[N+]=NCC(=O)N1CCOCC1 | cymitquimica.com |
| InChI Key | JLUYMAAHVXUQST-UHFFFAOYSA-N | cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
2-azido-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-9-8-5-6(11)10-1-3-12-4-2-10/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUYMAAHVXUQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301027 | |
| Record name | 2-Azido-1-(4-morpholinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864528-04-1 | |
| Record name | 2-Azido-1-(4-morpholinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864528-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azido-1-(4-morpholinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 4 Azidoacetyl Morpholine and Analogous Azidoacylated Heterocycles
Direct Synthesis of 4-(Azidoacetyl)morpholine
The most direct methods for preparing this compound involve the modification of morpholine (B109124). These strategies are generally favored for their efficiency and are centered on two main reaction types: acylation and nucleophilic substitution.
Acylation of Morpholine Derivatives
The direct acylation of morpholine with azidoacetic acid or its activated derivatives presents a straightforward route to this compound. This method involves forming an amide bond between the secondary amine of the morpholine ring and the carboxyl group of azidoacetic acid. To facilitate this reaction, coupling agents are often employed. For instance, the reaction can be carried out using azidoacetic acid in the presence of peptide coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like N-methyl-2-pyrrolidone (NMP). mdpi.com This approach is analogous to standard peptide synthesis protocols and is effective for creating the desired amide linkage.
Another variation involves the use of other activating agents for the carboxylic acid, a common strategy in amide bond formation. nih.gov The choice of coupling reagent and reaction conditions can be critical to optimize yield and purity.
Azide (B81097) Displacement Reactions in Halogenated Precursors
A widely used and highly effective two-step method involves the initial synthesis of a halogenated precursor, followed by an azide displacement reaction. researchgate.net This strategy begins with the acylation of morpholine with a haloacetyl halide, most commonly chloroacetyl chloride. This reaction is typically performed in the presence of a base, such as triethylamine, in an inert solvent like diethyl ether at reduced temperatures (e.g., 5-10°C), to yield 4-(2-chloroacetyl)morpholine.
The second step is a classic nucleophilic substitution. The resulting 4-(2-chloroacetyl)morpholine is treated with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). researchgate.net Heating the reaction mixture facilitates the displacement of the chloride ion by the azide ion (N₃⁻), affording the final product, this compound. This method is advantageous as the starting materials are readily available and the reactions are generally high-yielding. Research on analogous heterocyclic systems, such as piperazines, has demonstrated the efficacy of this acylation-substitution sequence, with high yields reported for the final azidoacetylated products. researchgate.net
Table 1: Synthesis of Azidoacetyl Heterocycles via Halogenated Precursors This table presents findings from analogous syntheses of azidoacetylated piperazines, demonstrating the general applicability of the azide displacement methodology.
| Precursor | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-(Chloroacetyl)piperazine derivative | Sodium Azide (NaN₃) | Acetone | Reflux, 15h | 1-(Azidoacetyl)piperazine derivative | 74-83 | researchgate.net |
| 4-(2-Chloroacetyl)morpholine | Sodium Azide (NaN₃) | DMF / Acetone | Heating | This compound | - | researchgate.netcymitquimica.com |
Synthesis of the Morpholine Core for Subsequent Functionalization
In cases where specific substitution patterns are required on the morpholine ring itself, synthetic strategies often begin with the construction of the 1,4-oxazine core. These methods provide access to a wide variety of morpholine derivatives that can then be functionalized, for example, by azidoacetylation.
Cyclization Reactions to Form 1,4-Oxazine Rings
The morpholine skeleton is a 1,4-oxazine ring system. Its synthesis can be accomplished through various cyclization reactions. One common approach involves the intramolecular cyclization of N-substituted diethanolamine (B148213) derivatives. Another powerful method involves the reaction between aziridines and α-diazo ketones, catalyzed by transition metals like Rhodium(II). This reaction proceeds through the formation of an intermediate 2-azabuta-1,3-diene, which then undergoes a 1,6-cyclization to yield the 2H-1,4-oxazine ring system. beilstein-journals.orgresearchgate.net
Other strategies include intramolecular Wittig reactions, where the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine (B1218219) derivatives leads to the formation of naphtho-fused 1,4-oxazines. arkat-usa.org Additionally, the cyclization of hydroxyalkylamino-substituted pyridazinones can lead to pyridazino-fused oxazine (B8389632) systems, demonstrating the versatility of cyclization strategies in creating diverse morpholine-containing scaffolds. sciforum.net
Enantioselective Synthesis of Substituted Morpholines
The synthesis of specific stereoisomers of substituted morpholines is crucial for applications in medicinal chemistry and materials science. Several enantioselective methods have been developed. One notable strategy is the asymmetric hydrogenation of unsaturated morpholine precursors using a rhodium catalyst with a large-bite-angle bisphosphine ligand, which can produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org
Another approach involves a tandem one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. This method efficiently converts aminoalkyne substrates into 3-substituted morpholines with high enantiomeric excess, where a Ruthenium catalyst is key to the stereocontrol. organic-chemistry.orgorganic-chemistry.org Furthermore, stereocontrolled syntheses of cis-3,5-disubstituted morpholines have been achieved from enantiomerically pure amino alcohols via a key palladium-catalyzed carboamination reaction. nih.gov A highly regio- and stereoselective strategy for synthesizing a variety of nonracemic morpholines involves the Sₙ2-type ring-opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular cyclization. researchgate.net
Green Chemistry Methodologies for Morpholine Production
In line with the principles of sustainable chemistry, greener synthetic routes for morpholine and its derivatives are being developed. A significant advancement is a one or two-step, redox-neutral protocol that converts 1,2-amino alcohols into morpholines using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). acs.orgchemrxiv.orgorganic-chemistry.org This method avoids the use of toxic reagents and multiple wasteful steps often found in traditional syntheses. organic-chemistry.org The process is noted for its high yields, scalability, and broad substrate scope, representing a more environmentally benign pathway to the morpholine core. acs.orgnih.gov
Another approach focuses on using N-formylmorpholine, which can be synthesized from morpholine and formic acid under solvent-free conditions, as a green solvent for other organic reactions. ajgreenchem.com While this pertains to a derivative, the synthesis itself highlights a move towards more sustainable practices in the handling and application of morpholine-based compounds.
Preparation of Related N-Azidoacylated Compounds
The synthesis of N-azidoacylated compounds, particularly involving heterocyclic amines, generally follows a common pathway: the acylation of a secondary amine with a reactive azidoacetyl derivative. This approach allows for the modular construction of complex molecules bearing the azidoacetyl functional group.
Synthesis of 4-(Azidoacetyl)piperazine Derivatives
The piperazine (B1678402) ring is a prevalent structural motif in pharmacologically active compounds, and its functionalization with an azidoacetyl group provides a route to novel derivatives. A common synthetic route involves a two-step process: initial acylation of the piperazine nitrogen with chloroacetyl chloride, followed by nucleophilic substitution of the chloride with an azide anion.
A study by Sirakanyan and colleagues detailed the synthesis of a series of 1(8)-alkyl-3(6)-[4-(azidoacetyl)piperazin-1-yl][c]pyridine-4(5)-carbonitriles. arkat-usa.orgresearchgate.net In this work, various 3(6)-piperazine derivatives of fused pyridines were first acylated with chloroacetyl chloride in the presence of pyridine (B92270) in benzene. arkat-usa.org The resulting chloroacetylated intermediates were then treated with sodium azide in refluxing acetone to yield the desired azidoacetylpiperazine derivatives in high yields. arkat-usa.org
Another example is the synthesis of 4-(2-Azidoacetyl)piperazine-1-sulfamoyl fluoride, which was prepared from 2-azido-1-(piperazin-1-yl)ethanone-TFA salt. google.com The synthesis of 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine follows a similar logic, where 1-(4-methoxyphenyl)piperazine (B173029) is acylated with azidoacetyl chloride in an inert solvent like dichloromethane. vulcanchem.com
Below is a table summarizing the synthesis of various 4-(azidoacetyl)piperazine derivatives:
| Starting Piperazine Derivative | Acylating Agent | Azide Source | Product | Yield (%) | Reference |
| 3(6)-Piperazine derivatives of fused pyridines | Chloroacetyl chloride | Sodium azide | 1(8)-alkyl-3(6)-[4-(azidoacetyl)piperazin-1-yl][c]pyridine-4(5)-carbonitriles | High | arkat-usa.orgresearchgate.net |
| 2-Azido-1-(piperazin-1-yl)ethanone-TFA salt | - | - | 4-(2-Azidoacetyl)piperazine-1-sulfamoyl fluoride | 70 | google.com |
| 1-(4-Methoxyphenyl)piperazine | Azidoacetyl chloride | - | 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine | - | vulcanchem.com |
General Approaches for N-Azidoacylation of Amines
The N-azidoacylation of amines is a fundamental transformation for introducing the azidoacetyl group onto a nitrogen atom. This can be achieved through several methods, with the choice of reagent and conditions depending on the substrate's reactivity and stability.
The most direct approach involves the use of a reactive azidoacetylating agent, such as azidoacetyl chloride . This acyl chloride can be prepared by reacting azidoacetic acid with a chlorinating agent like oxalyl chloride or thionyl chloride. The resulting azidoacetyl chloride is a highly reactive electrophile that readily acylates primary and secondary amines, including heterocyclic amines, typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. This method is efficient but requires the handling of the potentially unstable azidoacetyl chloride. vulcanchem.com
An alternative and often safer two-step procedure is widely employed. This involves:
N-Chloroacetylation : The amine is first reacted with chloroacetyl chloride. This reaction is generally high-yielding and proceeds under mild conditions. arkat-usa.org
Azide Substitution : The resulting N-chloroacetylated intermediate is then treated with an azide salt, most commonly sodium azide, in a suitable solvent such as acetone or DMF. arkat-usa.org The azide ion displaces the chloride via a nucleophilic substitution reaction (SN2) to afford the desired N-azidoacetylated product. arkat-usa.org
This two-step approach avoids the isolation of the potentially hazardous azidoacetyl chloride and is applicable to a wide range of amines. The choice of solvent and reaction temperature for the azide substitution step is crucial for achieving good yields and minimizing side reactions.
The versatility of the azidoacetyl group allows for its incorporation into a diverse array of amine-containing molecules, making these synthetic strategies broadly applicable in the construction of complex molecular architectures for various scientific applications.
Reactivity and Mechanistic Investigations of 4 Azidoacetyl Morpholine
Exploitation of Azide (B81097) Reactivity: Click Chemistry Paradigms
The azide functional group of 4-(azidoacetyl)morpholine is a versatile handle for a variety of conjugation and cyclization reactions, most prominently those categorized under the umbrella of click chemistry. These reactions are prized for their reliability, high yields, and tolerance of a wide range of functional groups.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govsci-hub.se The reaction is widely used due to its high efficiency and regioselectivity. nih.govnih.gov The mechanism is believed to proceed through a stepwise process involving a copper(I) acetylide intermediate. beilstein-journals.orgmdpi.com This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition which typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.gov
The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. beilstein-journals.org Density functional theory (DFT) studies support this stepwise mechanism and help to explain the high regioselectivity and fast kinetics of the reaction. mdpi.com The use of copper(I) catalysts, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is crucial for the reaction's success. broadpharm.com Ligands such as tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) and its water-soluble derivatives can be used to stabilize the copper(I) catalyst and prevent its oxidation. broadpharm.comacs.org
The reaction conditions for CuAAC are generally mild, often proceeding at room temperature in a variety of solvents, including water. beilstein-journals.org This compatibility with aqueous environments and a wide range of functional groups makes CuAAC a powerful tool for bioconjugation and materials science. mdpi.comrsc.org
To circumvent the potential toxicity associated with the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. acs.org This reaction relies on the use of a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. nih.govmagtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition. magtech.com.cn
A variety of strained cyclooctynes have been developed, including dibenzocyclooctynes (DBCO), to enhance the reaction rate. rsc.org The kinetics of SPAAC reactions are generally slower than CuAAC, but they offer the significant advantage of being bioorthogonal, meaning they can proceed within living systems without interfering with native biochemical processes. acs.org The reaction rates can be influenced by the structure of the cyclooctyne, with modifications to the ring system affecting its reactivity. nih.gov
Another powerful catalyst-free click reaction is the Inverse Electron Demand Diels-Alder (IEDDA) reaction. wikipedia.org This cycloaddition occurs between an electron-poor diene, such as a tetrazine, and an electron-rich dienophile, like a strained alkene or alkyne. wikipedia.orgsigmaaldrich.com IEDDA reactions are known for their exceptionally fast kinetics, often orders of magnitude faster than other click reactions. acs.orgnih.gov
The reaction proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas and form the final product. nih.gov The high reaction rates and bioorthogonality of IEDDA have made it a valuable tool for in vivo imaging and bioconjugation. sigmaaldrich.comnih.gov
The rates of click reactions are a critical factor in their application, particularly in biological systems where rapid and efficient labeling is often required. The kinetics of these reactions are typically expressed as second-order rate constants (k₂).
| Click Reaction | Typical Reactants | Typical Second-Order Rate Constants (M⁻¹s⁻¹) | Key Features |
| CuAAC | Azide + Terminal Alkyne | 10² - 10⁴ | Requires Cu(I) catalyst; high regioselectivity. acs.org |
| SPAAC | Azide + Strained Cyclooctyne | 10⁻³ - 1 | Catalyst-free; bioorthogonal. acs.org |
| IEDDA | Tetrazine + Strained Alkene/Alkyne | 1 - 10⁶ | Catalyst-free; extremely fast kinetics. acs.org |
These values can vary significantly depending on the specific reactants, solvent, and temperature. For instance, the rate of SPAAC can be tuned by modifying the structure of the cyclooctyne. nih.gov Similarly, the kinetics of IEDDA reactions are highly dependent on the nature of the tetrazine and the dienophile. nih.gov
Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions
Reactions of the Amide Linkage and Carbonyl Functionality
The amide bond in this compound is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine (B109124). libretexts.org Amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives. libretexts.orguomustansiriyah.edu.iq
The carbonyl group of the amide can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding amine. libretexts.orguomustansiriyah.edu.iq This reaction proceeds via a different pathway than the reduction of esters, with the carbonyl oxygen being eliminated rather than the nitrogen-containing group. libretexts.org
Reactivity Profile of the Morpholine Nitrogen
The nitrogen atom of the morpholine ring in this compound behaves as a typical secondary amine. wikipedia.org It is basic and can be protonated by acids to form morpholinium salts. wikipedia.orgnih.gov The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than a simple dialkylamine like piperidine. wikipedia.org
Despite this reduced nucleophilicity, the morpholine nitrogen can still participate in various reactions. For example, it can be N-nitrosated to form N-nitrosomorpholine. nih.gov It can also react with various electrophiles. In the context of organic synthesis, morpholine is often used to form enamines from ketones or aldehydes. wikipedia.org
Advanced Mechanistic Investigations
The following sections delve into the advanced mechanistic aspects of this compound, a compound that combines the structural features of an N-acylated azacycle and an α-azido ketone. The reactivity is explored through the lens of photochemical transformations and radical-mediated functionalization processes.
The photochemistry of N-acylated azacycles, such as this compound, is a subject of significant synthetic interest, particularly concerning reactions that restructure the heterocyclic core. nih.gov Irradiation of these compounds can initiate distinct reaction pathways, primarily involving the acyl azide group or the N-acylated morpholine ring itself.
Photochemical Curtius Rearrangement:
Upon exposure to UV light, the azidoacetyl moiety is prone to undergo a photochemical Curtius rearrangement. researchgate.net Unlike the thermal counterpart, which is a concerted process, the photochemical pathway often proceeds through a highly reactive acyl nitrene intermediate. wikipedia.orglscollege.ac.in This process involves the homolytic cleavage of the weak N-N bond, leading to the extrusion of nitrogen gas (N₂) and the formation of the singlet acyl nitrene. researchgate.netnih.gov This intermediate can then rearrange to form an isocyanate. nih.govrsc.org
However, the high reactivity of the nitrene intermediate can also lead to side reactions, such as insertion into C-H bonds of solvent molecules, which can diminish the yield of the desired isocyanate. wikipedia.org Theoretical studies on analogous acyl azides suggest that after photo-excitation, the molecule undergoes internal conversion to a lower energy excited state from which N₂ is eliminated to produce the nitrene intermediate. rsc.org
Photomediated Ring Contraction:
A separate and powerful photochemical transformation applicable to the morpholine portion of the molecule is the one-atom ring contraction of α-acylated saturated heterocycles. organic-chemistry.orgzuerchlab.org This reaction, typically driven by visible light (e.g., 400 nm blue light), can convert piperidine, morpholine, and other heterocyclic derivatives into their corresponding ring-contracted products, such as cyclopentanes and pyrrolidines. nih.govnih.gov
The proposed mechanism for this transformation involves several key steps: nih.gov
Excitation: The aroyl or acyl group absorbs a photon, promoting it to an excited triplet state.
Hydrogen Atom Transfer (HAT): A Norrish Type II 1,5-hydrogen atom transfer occurs from a carbon adjacent to the ring heteroatom to the excited carbonyl oxygen, generating a 1,4-diradical. nih.gov
C-N Bond Fragmentation: The diradical undergoes homolytic cleavage of the carbon-nitrogen bond.
Intramolecular Cyclization: The resulting intermediate, an imine-enol, undergoes an intramolecular Mannich-type reaction where the enol attacks the imine to form the new, contracted ring structure. nih.gov
This skeletal editing process is notable for its ability to create new C(sp³)–C(sp³) bonds and build desirable motifs like β-amino ketones. nih.gov Research has expanded the scope of this reaction to include various N-acylated heterocycles, demonstrating its synthetic utility. organic-chemistry.orgzuerchlab.org The success of the reaction often depends on the photophysical differences between the starting material and the product, preventing undesired secondary photoreactions. nih.gov
Table 1: Comparison of Photochemical Pathways for this compound
| Feature | Photochemical Curtius Rearrangement | Photomediated Ring Contraction |
| Reactive Moiety | Azidoacetyl group (-C(O)CH₂N₃) | N-Acylated Morpholine Ring |
| Primary Intermediate | Acyl Nitrene | 1,4-Diradical |
| Key Process | N₂ Extrusion, Rearrangement | 1,5-Hydrogen Atom Transfer, C-N Cleavage |
| Typical Product | Isocyanate | Ring-contracted heterocycle (e.g., N-substituted pyrrolidine) |
| Light Source | Often UV light | Typically Visible Light (e.g., blue light) |
The azidoacetyl group in this compound serves as a precursor for radical-mediated reactions, enabling various functionalization strategies. These processes typically involve the generation of a radical species that can participate in addition reactions to unsaturated systems.
Radical Generation and Addition:
The α-azido ketone functionality can be engaged in radical chain reactions. For instance, treatment with radical initiators like tributyltin hydride can lead to the addition of a stannyl (B1234572) radical to the azide group. acs.org This initial step forms a stannylaminyl radical, which can undergo subsequent intramolecular reactions. acs.org
A key mechanistic pathway involves the initial addition of a radical to the azide. acs.org Depending on the reaction conditions and the nature of the radical, this can lead to different outcomes. One possibility is the formation of an α-amino radical, which is a valuable intermediate for further transformations. nsf.govsioc-journal.cn
Mechanism of Radical-Mediated Functionalization:
A general mechanism for the functionalization of alkenes using a radical derived from an azido (B1232118) compound can be outlined as follows:
Initiation: A radical is generated, often from an initiator or via photoredox catalysis. numberanalytics.comwikipedia.org
Addition to Azide: The generated radical can interact with the azide moiety. In many functionalization reactions, an azide radical (•N₃) is generated from a precursor like TMSN₃, often facilitated by an oxidant such as PIDA (phenyliodine(III) diacetate). mdpi.commdpi.com
Propagation: The azide radical adds to an alkene, generating a carbon-centered radical. mdpi.com This new radical can then undergo further reactions, such as cyclization or trapping by another radical species. wikipedia.orgmdpi.com
For α-azido carbonyl compounds specifically, radical chain reactions can lead to nitrogen insertion or deazidation. acs.org In nitrogen insertion, the reaction with tributyltin hydride can form amides or lactams through a sequence involving intramolecular cyclization and regiospecific β-scission. acs.org Concurrently, a deazidation process can occur where the stannyl radical adds to the terminal nitrogen of the azide, leading to the loss of N₂ and formation of a deazidated, resonance-stabilized alkyl radical. acs.org
These radical pathways are powerful tools in synthesis, allowing for the difunctionalization of alkenes and the construction of complex molecular architectures from relatively simple precursors. nsf.gov
Table 2: Key Steps in Radical Functionalization Involving Azido Groups
| Step | Description | Relevance to this compound |
| Radical Initiation | Generation of a reactive radical species (e.g., •SnBu₃, •N₃) using chemical initiators or photoredox catalysts. numberanalytics.commdpi.com | The compound can be a substrate for externally generated radicals. |
| Radical Addition | The radical adds to a reactive site. This can be the azide group itself or an external alkene substrate. acs.orgmdpi.com | The α-azido group is a key handle for initiating radical cascades. |
| Propagation/Transformation | The newly formed radical intermediate undergoes further reaction, such as cyclization, fragmentation, or atom/group transfer. acs.orgwikipedia.orglibretexts.org | Can lead to nitrogen insertion, deazidation, or participation in difunctionalization of other molecules. |
| Termination | Two radicals combine to form a stable, non-radical product, ending the chain reaction. numberanalytics.comwikipedia.org | Completes the synthetic sequence. |
Applications in Advanced Organic Synthesis and Chemical Biology
Modular Assembly in Complex Molecule Synthesis
The concept of modular synthesis, joining small, distinct units together to create complex structures, is central to modern chemistry. 4-(Azidoacetyl)morpholine serves as an exemplary modular component, primarily through its participation in one of the most reliable click reactions: the azide-alkyne cycloaddition. pcbiochemres.comuga.edu
The azide (B81097) functional group of this compound is a key participant in the Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry. pcbiochemres.com This reaction, particularly the copper(I)-catalyzed variant (CuAAC), facilitates the near-quantitative formation of stable 1,4-disubstituted 1,2,3-triazole rings from an azide and a terminal alkyne. nih.govdovepress.comcpcscientific.com The reaction is renowned for its reliability, specificity, and mild, often aqueous, reaction conditions. dovepress.com
Table 1: Modularity in 1,2,3-Triazole Synthesis via Click Chemistry
| This compound | Alkyne-Containing Reagent | Resulting 1,2,3-Triazole Product Core Structure | Potential Application Area |
|---|---|---|---|
| Morpholine-C(O)CH₂-N₃ | Propargyl Alcohol | Morpholine-C(O)CH₂-[1,2,3-triazole]-CH₂OH | Medicinal Chemistry, Material Science |
| Morpholine-C(O)CH₂-N₃ | Phenylacetylene | Morpholine-C(O)CH₂-[1,2,3-triazole]-Phenyl | Drug Discovery, Polymer Chemistry |
| Morpholine-C(O)CH₂-N₃ | Ethynylferrocene | Morpholine-C(O)CH₂-[1,2,3-triazole]-Ferrocene | Electrochemistry, Sensor Development |
| Morpholine-C(O)CH₂-N₃ | Alkyne-modified Peptide | Morpholine-C(O)CH₂-[1,2,3-triazole]-Peptide | Bioconjugation, Proteomics |
| Morpholine-C(O)CH₂-N₃ | Alkyne-modified Sugar | Morpholine-C(O)CH₂-[1,2,3-triazole]-Sugar | Glycobiology, Drug Delivery |
This table illustrates the modular nature of the click reaction. The specific products are representative examples of the scaffolds that can be generated.
The synthesis of carbon-heteroatom bonds is a fundamental challenge in organic chemistry. pcbiochemres.comlibretexts.org The azide-alkyne cycloaddition reaction, utilizing reagents like this compound, represents a highly efficient method for constructing robust carbon-nitrogen bonds within the 1,2,3-triazole ring. dovepress.com This reaction is a premier example of creating a C-X-C linkage, where the triazole heterocycle serves as the "X" component, bridging two distinct molecular fragments. pcbiochemres.comdovepress.com
Unlike many traditional methods for C-N bond formation that may require harsh conditions or complex catalysts, the click reaction proceeds under exceptionally mild conditions. cpcscientific.com This efficiency and selectivity have established the triazole linkage as a workhorse in fields ranging from medicinal chemistry to materials science, allowing for the reliable connection of modular building blocks. pcbiochemres.comnih.gov
Generation of 1,2,3-Triazole Scaffolds
Bioconjugation and Bioorthogonal Labeling
Bioconjugation refers to the chemical linking of two biomolecules, or a biomolecule and a synthetic molecule. mdpi.com When this process can occur in a complex biological environment, such as a living cell, without interfering with native biochemical processes, it is termed bioorthogonal. researchgate.net The azide group of this compound is bioorthogonal; it does not typically react with biological functional groups, making it an ideal tool for these applications. nih.gov Its specific and rapid reaction with an alkyne partner under biocompatible conditions is a major advantage for studying biomolecules in their natural settings. thno.org
The ability to selectively modify biomolecules at specific sites is crucial for understanding their function and for creating novel therapeutics. mdpi.comrsc.org Click chemistry with azide-bearing reagents provides a powerful platform for this purpose. nih.gov
Peptides and Proteins: Peptides and proteins can be functionalized with this compound or similar azide-containing molecules. cpcscientific.com This is often achieved by incorporating an amino acid containing an azide group during peptide synthesis or by chemically modifying native amino acid side chains. cpcscientific.comresearchgate.net The resulting azide-tagged protein can then be conjugated to a wide array of alkyne-functionalized molecules, including fluorescent dyes, radiolabels, drug molecules, or polymers like polyethylene (B3416737) glycol (PEG). cpcscientific.commdpi.com This strategy has been used for applications such as creating antibody-drug conjugates and preparing proteins for detailed imaging studies. insights.bio
Nucleic Acids: Similarly, DNA and RNA can be site-specifically labeled using azide-modified building blocks. d-nb.info Azide-functionalized nucleosides can be incorporated into nucleic acids during chemical synthesis or through enzymatic processes using polymerases. rsc.orgd-nb.info For instance, an azide-modified uridine (B1682114) triphosphate (UTP) derivative can be selectively incorporated into an RNA transcript. d-nb.info The azide then serves as a chemical handle for clicking on reporter molecules, enabling the study of nucleic acid localization, dynamics, and interactions within cells. rsc.orgd-nb.info
Visualizing specific molecules and processes within living cells is a key goal of chemical biology. This compound and other azides serve as critical components of probes designed for cellular imaging. thno.orgmdpi.com A common strategy involves metabolic labeling, where cells are fed an unnatural sugar molecule bearing an azide group (e.g., tetraacetylated N-azidoacetylmannosamine, Ac4ManNAz). thno.orgnih.gov The cell's metabolic machinery incorporates this azido-sugar into cell-surface glycoproteins. nih.gov Subsequent treatment with a fluorescent probe containing a reactive alkyne (often a strained cyclooctyne (B158145) for copper-free click reactions) leads to covalent labeling of these glycoproteins, allowing for their visualization by fluorescence microscopy. thno.orgnih.govresearchgate.net
This approach has been extended to create sophisticated imaging tools, including probes for fluorescence resonance energy transfer (FRET) to study protein-specific modifications and probes targeted to specific organelles like the Golgi apparatus or lysosomes. nih.govresearchgate.netresearchgate.net
Table 2: Examples of Probes and Strategies in Cellular Imaging
| Labeling Strategy | Azide/Alkyne Component | Target Biomolecule/Organelle | Detection Method | Research Finding |
|---|---|---|---|---|
| Metabolic Glycan Labeling | Ac4ManNAz (azido-sugar) + Alkyne-Fluorophore | Cell-surface Glycoproteins | Fluorescence Microscopy | Allows visualization and tracking of metabolically labeled cells. thno.org |
| FRET Imaging | Ac4ManNAz + Cyclooctyne-Probe | Specific Sialylated Proteins (e.g., Integrin αVβ3) | FRET Microscopy | Enables specific imaging of post-translationally modified proteins. nih.gov |
| Organelle-Specific Labeling | Azide-modified Sphingolipid + Cyclooctyne-BODIPY dye | Golgi Apparatus | Confocal Microscopy | Achieved dual-color labeling of the Golgi and other organelles in live cells. researchgate.net |
| Aptamer-based Protein Targeting | Azide-modified Aptamer + Alkyne-Fluorophore | Specific Membrane Proteins (e.g., PTK7) | Fluorescence Imaging | Combines specific protein recognition by an aptamer with click chemistry for signal amplification. uq.edu.au |
This table summarizes selected research findings in the field of cellular imaging utilizing bioorthogonal click chemistry.
Site-Specific Modification of Biomolecules (Peptides, Proteins, Nucleic Acids)
Design and Synthesis of Bioactive Compounds
The combination of the morpholine (B109124) scaffold and the 1,2,3-triazole ring generated via click chemistry is a powerful strategy in modern drug design. dovepress.comnih.gov The morpholine ring is often considered a "privileged structure" in medicinal chemistry because it can improve a compound's physicochemical properties, such as solubility and metabolic stability, and can be integral to binding at a biological target. nih.gov
The 1,2,3-triazole ring formed from the azide is not just an inert linker; it is a stable, aromatic heterocycle that can act as a rigid scaffold and participate in hydrogen bonding and dipole interactions with biological receptors. peerj.com The use of this compound as a building block allows for the rapid and efficient synthesis of novel molecular entities by combining the favorable properties of the morpholine moiety with the versatile connectivity of the triazole. dovepress.com This modular approach, often termed a "click-to-fit" strategy, has been successfully applied to generate libraries of compounds for screening against various therapeutic targets, leading to the discovery of agents with anticancer, antifungal, and antiviral activities. dovepress.comresearchgate.net Computational de novo design tools can even leverage this reaction-based assembly to propose novel, synthesizable bioactive compounds based on known ligands. plos.org
Development of Antibiotic Adjuvants and Multidrug Resistance Modulators with Morpholine-Containing Systems
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, prompting the development of antibiotic adjuvants—compounds that can restore or enhance the efficacy of existing antibiotics. inrs.canih.gov The morpholine moiety is a key feature in many such systems.
Research into morpholine-containing 5-arylideneimidazolones has shown their potential as antibiotic adjuvants against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govresearchgate.net Certain derivatives have demonstrated a significant ability to reduce the minimum inhibitory concentration (MIC) of oxacillin (B1211168) in methicillin-resistant Staphylococcus aureus (MRSA) and to enhance the effectiveness of ampicillin. mdpi.comnih.govresearchgate.net The proposed mechanism for this action involves interaction with the allosteric site of PBP2a, a protein crucial for β-lactam resistance in MRSA. mdpi.comnih.gov
Furthermore, these morpholine-containing compounds have been shown to inhibit the AcrAB-TolC efflux pump in Klebsiella aerogenes, a mechanism that bacteria use to expel antibiotics. mdpi.comresearchgate.net This "dual action"—disrupting resistance mechanisms in both MRSA and inhibiting efflux pumps in Gram-negative bacteria—highlights the versatility of the morpholine scaffold. mdpi.comnih.gov Another study demonstrated that 4-(Phenylsulfonyl)morpholine could effectively lower the MIC of aminoglycoside antibiotics like amikacin (B45834) and gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Ruthenium-based agents modified with a morpholine moiety have also exhibited synergistic activity with existing antibiotics against S. aureus. researchgate.net
These findings underscore the importance of the morpholine ring in the design of molecules that can combat antibiotic resistance, though specific research focusing solely on this compound in this direct application is still emerging.
| Compound Class | Bacterial Target | Observed Effect | Mechanism of Action |
| Morpholine-containing 5-arylideneimidazolones | MRSA, K. aerogenes | Reduced MIC of β-lactams | Inhibition of PBP2a, Inhibition of AcrAB-TolC efflux pump mdpi.comnih.govresearchgate.net |
| 4-(Phenylsulfonyl)morpholine | P. aeruginosa | Reduced MIC of aminoglycosides | Modulation of antibiotic activity nih.gov |
| Morpholine-modified Ru-based agents | S. aureus | Synergistic activity with antibiotics | Multiple mechanisms including membrane destruction and ROS production researchgate.net |
Inhibitors of Key Biological Targets (e.g., Carbonic Anhydrase, mTOR Kinase)
The morpholine scaffold is integral to the design of inhibitors for crucial enzyme targets, including carbonic anhydrase and mTOR kinase.
Carbonic Anhydrase (CA) Inhibitors Carbonic anhydrases are metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and edema. rsc.orgmdpi.com The morpholine ring has been incorporated into various CA inhibitors to enhance binding affinity and selectivity. rsc.org For instance, novel thiazole (B1198619) derivatives featuring a morpholine moiety have been synthesized and shown to have significant inhibitory potential against the bovine CA-II enzyme. rsc.org X-ray crystallography studies have confirmed the binding of morpholine-containing inhibitors to the active site of human carbonic anhydrase II, providing a structural basis for their potency. rcsb.org These inhibitors often work by binding to the zinc ion in the enzyme's active site, blocking its catalytic function. mdpi.com
mTOR Kinase Inhibitors The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine protein kinase that is a central regulator of cell growth, proliferation, and survival. lymphomahub.commedchemexpress.com Dysregulation of the mTOR pathway is implicated in many cancers, making it a key therapeutic target. medchemexpress.comnih.gov Morpholine-containing compounds have been developed as potent mTOR kinase inhibitors. One such compound, 2-(morpholin-1-yl)pyrimido[2,1-alpha]isoquinolin-4-one, was found to effectively inhibit mTOR signaling. nih.gov A patent for kinase inhibitors includes a compound described as (S)-4-(4-(2-azidoacetyl)-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide, directly highlighting the use of an azidoacetyl group in the design of molecules targeting this pathway. googleapis.com This suggests that a 4-(azidoacetyl) handle on a heterocyclic core is a recognized strategy for developing kinase inhibitors.
| Target Enzyme | Morpholine-Containing Inhibitor Class | Therapeutic Rationale | Key Findings |
| Carbonic Anhydrase (CA) | Thiazole-morpholine hybrids | Treatment of glaucoma, edema | Morpholine moiety enhances binding and inhibitory action against CA-II. rsc.org |
| mTOR Kinase | Pyrimidoisoquinolinones, Piperidines | Cancer therapy | Inhibition of mTOR signaling pathway; azidoacetyl group used in inhibitor design. nih.govgoogleapis.com |
PROTAC Design Utilizing Azidoacetyl Linkers
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins. precisepeg.com A PROTAC consists of two ligands—one for the protein of interest and one for an E3 ubiquitin ligase—connected by a chemical linker. explorationpub.com
Research has shown the incorporation of azidoacetyl groups into linkers. For example, a PROTAC component described as 3-((4-(2-Azidoacetyl)piperazin-1-yl)methyl)-5-bromobenzonitrile demonstrates the use of an azidoacetyl group on a piperazine (B1678402) ring, a heterocycle structurally related to morpholine. ethz.ch This highlights the utility of the azidoacetyl moiety as a stable, reactive precursor for linker synthesis. The use of such linkers allows for the modular and efficient assembly of PROTAC libraries to screen for optimal degradation activity. researchgate.net
Benzimidazole-Morpholine Hybrid Systems
Hybrid molecules that combine two or more pharmacologically active scaffolds are a growing area of drug discovery. Benzimidazole (B57391) is a privileged heterocyclic compound with a wide range of biological activities, including antimicrobial and anticancer effects. openmedicinalchemistryjournal.commdpi.com When fused or linked with a morpholine ring, the resulting hybrid systems often exhibit enhanced or novel therapeutic properties. openmedicinalchemistryjournal.comresearchgate.net
Researchers have synthesized novel benzimidazole derivatives fused with a morpholine moiety and found them to possess significant antimicrobial efficacy. openmedicinalchemistryjournal.com In the field of oncology, morpholine-benzimidazole-pyrazole hybrids have been developed as potent anticancer agents that function by inhibiting tubulin polymerization. researchgate.net Furthermore, benzimidazole structures linked to morpholine have been investigated as potential candidates for treating diabetes, acting as inhibitors of α-amylase and α-glucosidase. nih.gov The morpholine group in these hybrids is often crucial for improving physicochemical properties like solubility and for establishing key interactions with biological targets.
| Hybrid System | Target Application | Mechanism/Activity |
| Benzimidazole-Morpholine | Antimicrobial | Disruption of microbial cellular processes openmedicinalchemistryjournal.com |
| Morpholine-Benzimidazole-Pyrazole | Anticancer | Inhibition of tubulin polymerization researchgate.net |
| Benzimidazole-Morpholine | Antidiabetic | Inhibition of α-amylase and α-glucosidase nih.gov |
Catalysis and Materials Science
Beyond its biomedical applications, this compound is a valuable tool in catalysis and the synthesis of advanced functional materials.
Role of Morpholine Derivatives as Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Chiral amines are widely used as organocatalysts, particularly for asymmetric reactions. While proline and its derivatives are the most common, morpholine-based catalysts have also been developed and studied. taltech.eefrontiersin.org
Derivatives such as 3,3'-bimorpholine have proven to be effective organocatalysts for the asymmetric direct Michael addition of aldehydes to nitroolefins. nih.gov Although morpholine-based enamines can be less reactive than their pyrrolidine (B122466) counterparts due to the electronic effects of the oxygen atom and the pyramidal geometry of the nitrogen, they have been successfully employed in various transformations, including aldol (B89426) reactions. taltech.eefrontiersin.orgnih.gov The development of these catalysts broadens the scope of available tools for stereoselective synthesis. mdpi.com
Polymer and Dendrimer Functionalization through Click Chemistry
The azido (B1232118) group of this compound is perfectly suited for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.comsci-hub.se This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it an ideal method for the functionalization of complex macromolecules like polymers and dendrimers. rsc.org
In this strategy, a polymer or dendrimer is first synthesized to contain alkyne functional groups. Subsequently, this compound can be "clicked" onto the macromolecule's surface. This process allows for the precise, covalent attachment of the morpholine moiety, imparting new properties to the material. researchgate.net This technique has been used to functionalize polystyrene microspheres and to build well-defined, functional amphiphilic copolymers for applications in drug delivery. mdpi.comresearchgate.net The modular nature of click chemistry enables the creation of highly specialized materials where the morpholine group can be used to influence solubility, biocompatibility, or as a site for further chemical modification. mdpi.comnih.gov
Computational and Analytical Methodologies in 4 Azidoacetyl Morpholine Research
Computational Chemistry and Molecular Modeling
Computational approaches are indispensable for exploring the molecular characteristics of 4-(Azidoacetyl)morpholine at a level of detail that is often inaccessible through experimental means alone.
Density Functional Theory (DFT) stands out as a powerful and widely used computational method for investigating reaction mechanisms. sioc-journal.cn For a molecule like this compound, which contains a reactive azide (B81097) group, DFT calculations can model its participation in reactions such as cycloadditions or bioconjugation. cymitquimica.com DFT allows for the calculation of potential energy surfaces, the identification of transition states, and the determination of reaction pathways, providing a detailed, step-by-step view of chemical transformations. sioc-journal.cnscielo.org.mx For instance, in studies of similar organic azides, DFT has been used to elucidate the energetics and mechanisms of their thermal or photochemical reactions. nih.gov These theoretical insights are crucial for optimizing reaction conditions and for predicting the formation of specific products.
Understanding the relationship between a molecule's structure and its biological activity (SAR) is a cornerstone of drug discovery and medicinal chemistry. numberanalytics.comnih.gov Computational SAR studies on morpholine-containing compounds have demonstrated the importance of the morpholine (B109124) ring in influencing pharmacological activity. e3s-conferences.org For this compound, computational models could predict how modifications to its structure—for example, by altering the linker between the azide and the morpholine ring—would affect its interaction with a biological target. preprints.org These approaches often involve generating molecular descriptors and using them to build predictive models, which can screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing, thereby accelerating the discovery process. nih.govmdpi.com
Density Functional Theory (DFT) for Mechanistic Insights
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are essential for the structural confirmation and analysis of newly synthesized compounds like this compound.
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For derivatives of morpholine, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom. nih.gov While a specific, publicly available high-resolution spectrum for this compound is not provided in the search results, typical chemical shifts for related morpholine structures can be inferred.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Morpholine CH₂ (adjacent to N) | 3.5 - 3.7 | 42 - 46 |
| Morpholine CH₂ (adjacent to O) | 3.6 - 3.8 | 66 - 67 |
| Azidoacetyl CH₂ | ~4.0 | ~50 |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. bas.bg For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the key functional groups.
Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shimadzu.com.sg The absorption maxima (λmax) are related to the extent of conjugation and the types of chromophores present. shimadzu.com.sg
Table 2: Characteristic Spectroscopic Data for this compound This table is based on typical values for the functional groups present.
| Spectroscopic Technique | Characteristic Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| FT-IR | Azide (N₃) stretch (strong, sharp) | ~2100 |
| FT-IR | Amide C=O stretch (strong) | 1640 - 1680 |
| FT-IR | C-O-C stretch | 1110 - 1125 |
The azide group's strong and distinctive absorption in the FT-IR spectrum makes it easily identifiable. scielo.org.mx The UV-Vis spectrum is typically less complex for non-conjugated systems like this, with absorptions occurring in the shorter wavelength UV region. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Identification and Reaction Monitoring
Mass spectrometry (MS) is an indispensable analytical technique in the study of this compound, providing crucial information for both its identification and the real-time monitoring of its synthesis. The technique determines the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and structural elucidation.
For molecular identification, the chemical formula of this compound, C6H10N4O2, corresponds to a molecular weight of approximately 170.17 g/mol . cymitquimica.com In a typical mass spectrum, this compound would be expected to show a prominent molecular ion peak [M+H]+ at an m/z of approximately 171.18, confirming its identity. High-resolution mass spectrometry (HRMS) can further validate the elemental composition by providing highly accurate mass measurements.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for monitoring the progress of reactions involving this compound. google.combiorxiv.org This method separates the components of a reaction mixture chromatographically before they enter the mass spectrometer. This allows chemists to track the consumption of reactants and the formation of this compound and any byproducts over time. By taking small aliquots from the reaction vessel at various intervals, a kinetic profile of the reaction can be built. This is vital for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and purity.
Interactive Data Table: Illustrative LC-MS Reaction Monitoring Data
The table below simulates typical data obtained from LC-MS monitoring of the synthesis of this compound from its precursors. The retention time (RT) allows for the separation of compounds, while the m/z peak confirms their identity.
| Time Point (hours) | Compound | Retention Time (min) | Observed m/z [M+H]+ | Relative Abundance (%) |
| 0 | Reactant A | 1.5 | 120.1 | 95 |
| 0 | Reactant B | 2.1 | 88.1 | 98 |
| 0 | This compound | 3.5 | 171.2 | <1 |
| 2 | Reactant A | 1.5 | 120.1 | 60 |
| 2 | Reactant B | 2.1 | 88.1 | 65 |
| 2 | This compound | 3.5 | 171.2 | 35 |
| 4 | Reactant A | 1.5 | 120.1 | 25 |
| 4 | Reactant B | 2.1 | 88.1 | 30 |
| 4 | This compound | 3.5 | 171.2 | 70 |
| 6 | Reactant A | 1.5 | 120.1 | <5 |
| 6 | Reactant B | 2.1 | 88.1 | <5 |
| 6 | This compound | 3.5 | 171.2 | 94 |
Note: The data in this table is illustrative and represents typical results from an LC-MS reaction monitoring experiment.
X-ray Diffraction for Solid-State Structural Analysis
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable insight into the solid-state structure of this compound. opengeology.org This technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is a direct consequence of the arrangement of atoms. americanpharmaceuticalreview.com
Analysis can be performed using two primary methods: single-crystal XRD and powder XRD (PXRD).
Single-Crystal X-ray Diffraction: This technique provides the most detailed structural information. A suitable single crystal of this compound is mounted and irradiated with a monochromatic X-ray beam. rsc.org The resulting diffraction pattern is used to solve the crystal structure, yielding precise data on bond lengths, bond angles, torsion angles, and the unit cell parameters. This information confirms the molecular connectivity and reveals details about its conformation and any intermolecular interactions, such as hydrogen bonds, in the solid state.
Powder X-ray Diffraction (PXRD): PXRD is used when suitable single crystals are unavailable or for routine analysis and quality control. americanpharmaceuticalreview.com A sample of finely powdered crystalline material is analyzed to produce a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline form (polymorph). americanpharmaceuticalreview.com This is crucial in pharmaceutical contexts to ensure batch-to-batch consistency and to identify any potential polymorphic transitions that could affect the material's properties. americanpharmaceuticalreview.com
The data obtained from a single-crystal XRD experiment for this compound would be presented in a crystallographic information file (CIF), containing detailed parameters as illustrated in the hypothetical table below.
Interactive Data Table: Representative Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C6 H10 N4 O2 |
| Formula Weight | 170.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 10.234 |
| c (Å) | 9.781 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 821.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.375 |
| R-factor (%) | 4.1 |
Note: The data presented in this table is a hypothetical example of what would be obtained from a single-crystal X-ray diffraction analysis and is for illustrative purposes only.
Future Prospects and Emerging Research Directions
Development of Novel Synthetic Routes
The synthesis of 4-(Azidoacetyl)morpholine and related α-azido amides is a critical area of research, as efficient and versatile synthetic methods are paramount for its widespread application. While traditional methods for amide bond formation exist, the focus is shifting towards more sustainable and atom-economical approaches.
Recent advancements have explored enzymatic methods for amide synthesis. For instance, Candida antarctica lipase (B570770) B has been utilized as a biocatalyst for the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach offers high conversion rates and yields without the need for extensive purification, presenting a green and potentially scalable route for producing a variety of amides. nih.gov
Furthermore, innovative catalytic systems are being developed to streamline amide synthesis. Researchers at the University of North Carolina at Chapel Hill have devised a cobalt-catalyzed method for synthesizing amides from alkenes and amines. unc.edu This light-promoted process is 100% atom-economical and proceeds under mild conditions, utilizing an inexpensive and earth-abundant metal catalyst. unc.edu Such catalytic strategies represent a significant step forward in the sustainable production of amides.
Another promising avenue involves the use of N-azidoacetyl thioimides as precursors. nih.govresearchgate.netacs.org These compounds can undergo reactions with a wide array of amines to form the corresponding amides. For example, the reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with morpholine (B109124) has been shown to produce this compound in high yield. nih.gov This method's efficiency is sensitive to the steric hindrance of the amine, with less hindered amines like morpholine reacting more readily. nih.gov The development of these novel synthetic strategies is crucial for expanding the accessibility and utility of this compound.
| Synthetic Method | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Enzymatic Synthesis (e.g., with Candida antarctica lipase B) | Biocatalytic, green solvent | High conversion, high yield, sustainable | nih.gov |
| Cobalt-Catalyzed Synthesis | Atom-economical, light-promoted, earth-abundant catalyst | Sustainable, mild conditions | unc.edu |
| From N-azidoacetyl thioimides | Reaction with amines | High yield with less hindered amines | nih.gov |
Exploration of Unconventional Reactivity
The azide (B81097) functional group in this compound is a gateway to a diverse range of chemical transformations, particularly cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry". nih.govwikipedia.org This reaction is known for its high efficiency, selectivity, and biocompatibility, making it a powerful tool in various scientific fields. nih.gov
The reactivity of the azide can be influenced by intramolecular interactions. Studies on α-azido secondary amides have shown that intramolecular hydrogen bonding between the amide N-H and the azido (B1232118) group can accelerate electrophilic reactions like the Staudinger ligation. mdpi.com This understanding of intramolecular catalysis can be harnessed to control the reactivity and selectivity of this compound in complex chemical environments.
Furthermore, the morpholine moiety itself can participate in novel cycloaddition reactions. For example, a cycloaddition reaction between organic azides and gem-difluoroalkenes in the presence of morpholine as a solvent generates 1,5-disubstituted-1,2,3-triazoles with a morpholine group at the C-4 position. nih.gov This reaction proceeds with complete regiocontrol, highlighting the active role of the morpholine in directing the reaction outcome. nih.gov
The exploration of such unconventional reactivity, including various types of cycloaddition reactions like the Diels-Alder and ene reactions, opens up new possibilities for synthesizing complex heterocyclic structures. libretexts.orgcem.comnumberanalytics.com These reactions, often requiring specific conditions, can be facilitated by techniques like microwave irradiation to reduce reaction times and improve yields. cem.com
Integration with High-Throughput Screening and Automated Synthesis
The demand for rapid discovery and optimization of new molecules in fields like drug discovery has led to the widespread adoption of high-throughput screening (HTS) and automated synthesis. nih.govbmglabtech.com this compound, with its reactive handle, is well-suited for integration into these automated platforms.
Automated synthesis platforms can be employed to rapidly generate libraries of compounds derived from this compound. synplechem.com For instance, by reacting this compound with a diverse set of alkynes through click chemistry, a large library of triazole-containing morpholine derivatives can be synthesized with high efficiency and purity. This approach allows for the systematic exploration of structure-activity relationships. Automated purification and analysis can be integrated into the workflow to further accelerate the process. synplechem.com
HTS techniques enable the rapid evaluation of these compound libraries against biological targets. nih.govrsc.org The morpholine scaffold is a common feature in many biologically active molecules, and its presence in this compound derivatives can enhance their pharmacokinetic properties. mdpi.com The combination of automated synthesis and HTS allows for the efficient identification of lead compounds for further development. rsc.org The development of quantitative structure-use relationship (QSUR) models can further aid in the virtual screening of large chemical libraries to identify potential functional substitutes. rsc.org
Advanced Applications in Targeted Therapeutics and Diagnostics
The unique properties of this compound and its derivatives make them promising candidates for advanced applications in targeted therapeutics and diagnostics. The azide group serves as a versatile chemical handle for "click" reactions, enabling the conjugation of the morpholine-containing scaffold to various biomolecules and nanoparticles. nih.govcymitquimica.com
In the realm of targeted therapeutics, the morpholine moiety is a recognized pharmacophore found in several approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgatamankimya.com By utilizing this compound as a building block, novel drug candidates can be synthesized. For example, it can be incorporated into bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or used to attach to targeting ligands that direct the therapeutic agent to specific cells or tissues. The morpholine group can improve solubility and other pharmacokinetic properties of the resulting drug conjugate. mdpi.com
For diagnostic applications, the azide group allows for the attachment of imaging agents, such as fluorescent dyes or radioisotopes. This enables the development of targeted probes for in vivo imaging and cell tracking. nih.gov The combination of metabolic glycoengineering and copper-free click chemistry has been shown to be a powerful tool for cell surface modification and in vivo visualization. nih.gov By introducing azide-modified sugars into cells, followed by reaction with a probe containing a complementary alkyne, specific cell populations can be labeled and tracked. The morpholine component could potentially enhance the properties of such diagnostic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Azidoacetyl)morpholine, and how do reaction conditions influence yield?
- Methodology : A two-step approach is typically employed:
Acetylation : React morpholine with chloroacetyl chloride in anhydrous conditions to form 4-chloroacetylmorpholine. Use triethylamine as a base to neutralize HCl byproducts .
Azide Substitution : Replace the chloro group with an azide via nucleophilic substitution using sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours. Monitor reaction progress via TLC or HPLC to optimize yield .
- Critical Parameters : Excess NaN₃ (>1.2 equiv) improves conversion, but prolonged heating may lead to decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Confirm the azide group’s presence via a characteristic peak at δ 3.6–3.8 ppm (morpholine ring protons) and absence of residual chloroacetyl signals (δ 4.2–4.4 ppm) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect azide-specific fragmentation patterns (e.g., m/z 171.19 for [M+H]⁺) .
- FT-IR : Verify the azide stretch at 2100–2150 cm⁻¹ .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in Huisgen cycloaddition reactions?
- Mechanism : The azide group undergoes strain-promoted or copper-catalyzed cycloaddition with alkynes to form 1,2,3-triazoles. Density Functional Theory (DFT) studies suggest that electron-withdrawing acetyl groups enhance azide electrophilicity, accelerating reaction rates .
- Experimental Design :
- Use Cu(I) catalysts (e.g., CuBr(PPh₃)₃) in THF/H₂O (3:1) at room temperature.
- Monitor regioselectivity via NOESY NMR to confirm 1,4-triazole isomer formation .
Q. How should researchers address contradictions in reported bioactivity data for azide-containing morpholine derivatives?
- Case Analysis : Conflicting antimicrobial results (e.g., activity against Bacillus cereus vs. inactivity in other studies) may arise from:
Structural Variations : Minor substituent changes (e.g., alkyl chain length) alter lipophilicity and membrane penetration .
Assay Conditions : Differences in bacterial strains, inoculum size, or solvent (DMSO vs. aqueous buffers) affect MIC values .
- Resolution Strategy : Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for cross-study comparability .
Q. What computational tools can predict the stability of this compound under physiological conditions?
- Approach :
- Molecular Dynamics (MD) Simulations : Model hydrolysis of the azide/acetyl groups in aqueous environments (pH 7.4, 37°C).
- DFT Calculations : Evaluate transition states for azide degradation pathways (e.g., Staudinger reaction with phosphines) .
- Validation : Compare simulated half-lives with experimental stability data (HPLC tracking over 24–72 hours) .
Research Applications
Q. How can this compound be utilized in targeted drug delivery systems?
- Methodology :
- Click Chemistry Conjugation : Attach the azide to alkyne-functionalized nanoparticles or antibodies for site-specific delivery. Optimize linker length (PEG spacers) to balance stability and payload release .
- In Vivo Tracking : Label with near-infrared (NIR) dyes via triazole linkages for real-time biodistribution studies in murine models .
Q. What safety protocols are critical when handling this compound in synthetic workflows?
- Risk Mitigation :
- Azide Hazards : Avoid shock/friction (potential explosive decomposition). Use blast shields and small-scale reactions (<1 g) .
- Waste Disposal : Quench residual azides with NaNO₂/HCl to form non-explosive aryl amines before disposal .
Data Presentation Guidelines
Q. How should researchers present conflicting spectroscopic data in publications?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
